molecular formula C11H10BrClO3 B6362111 Ethyl 3-(5-bromo-2-chlorophenyl)-3-oxopropanoate CAS No. 1240570-51-7

Ethyl 3-(5-bromo-2-chlorophenyl)-3-oxopropanoate

Cat. No.: B6362111
CAS No.: 1240570-51-7
M. Wt: 305.55 g/mol
InChI Key: DZORJLYCPDFHRP-UHFFFAOYSA-N
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Description

Ethyl 3-(5-bromo-2-chlorophenyl)-3-oxopropanoate is an organic compound with a complex structure, characterized by the presence of bromine and chlorine atoms attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(5-bromo-2-chlorophenyl)-3-oxopropanoate typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 5-bromo-2-chlorobenzoic acid with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, under reflux conditions. The reaction proceeds through an esterification process, followed by cyclization to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process. Additionally, the choice of solvents and catalysts plays a crucial role in scaling up the synthesis for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(5-bromo-2-chlorophenyl)-3-oxopropanoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The carbonyl group in the compound can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (ethanol, methanol), catalysts (palladium, copper).

    Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (THF, ether).

    Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (water, acetic acid).

Major Products Formed

    Substitution: Formation of substituted phenyl derivatives.

    Reduction: Formation of alcohols.

    Oxidation: Formation of carboxylic acids and other oxidized products.

Scientific Research Applications

Ethyl 3-(5-bromo-2-chlorophenyl)-3-oxopropanoate has diverse applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly in the development of anti-inflammatory and anticancer agents.

    Materials Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Biological Studies: It is employed in biochemical assays to study enzyme interactions and inhibition mechanisms.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of Ethyl 3-(5-bromo-2-chlorophenyl)-3-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine atoms enhances its binding affinity to these targets, leading to inhibition or activation of biological pathways. The compound’s effects are mediated through its ability to form stable complexes with proteins, altering their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(4-bromo-2-chlorophenyl)-3-oxopropanoate
  • Ethyl 3-(5-bromo-3-chlorophenyl)-3-oxopropanoate
  • Ethyl 3-(5-bromo-2-fluorophenyl)-3-oxopropanoate

Uniqueness

Ethyl 3-(5-bromo-2-chlorophenyl)-3-oxopropanoate is unique due to the specific positioning of the bromine and chlorine atoms on the phenyl ring, which influences its reactivity and binding properties. This unique structure allows for selective interactions with biological targets, making it a valuable compound in drug discovery and development.

Properties

IUPAC Name

ethyl 3-(5-bromo-2-chlorophenyl)-3-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrClO3/c1-2-16-11(15)6-10(14)8-5-7(12)3-4-9(8)13/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZORJLYCPDFHRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=C(C=CC(=C1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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